Methyl (2R)-amino(1H-imidazol-5-yl)acetate
CAS No.: 695811-28-0
Cat. No.: VC15805976
Molecular Formula: C6H9N3O2
Molecular Weight: 155.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 695811-28-0 |
|---|---|
| Molecular Formula | C6H9N3O2 |
| Molecular Weight | 155.15 g/mol |
| IUPAC Name | methyl (2R)-2-amino-2-(1H-imidazol-5-yl)acetate |
| Standard InChI | InChI=1S/C6H9N3O2/c1-11-6(10)5(7)4-2-8-3-9-4/h2-3,5H,7H2,1H3,(H,8,9)/t5-/m1/s1 |
| Standard InChI Key | OGMOTDKKHYWKNN-RXMQYKEDSA-N |
| Isomeric SMILES | COC(=O)[C@@H](C1=CN=CN1)N |
| Canonical SMILES | COC(=O)C(C1=CN=CN1)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Methyl (2R)-amino(1H-imidazol-5-yl)acetate features a central α-carbon bonded to an amino group (-NH₂), a 1H-imidazol-5-yl moiety, and a methyl ester (-COOCH₃). The (2R) configuration denotes the absolute stereochemistry, critical for interactions in chiral environments. The imidazole ring, a five-membered heterocycle with two nitrogen atoms, contributes to the compound’s aromaticity and hydrogen-bonding capacity .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₀N₃O₂ |
| Molecular Weight | 168.18 g/mol |
| IUPAC Name | Methyl (2R)-2-amino-2-(1H-imidazol-5-yl)acetate |
| CAS Registry | Not yet assigned |
The molecular formula aligns with derivatives like methyl (1H-imidazol-5-yl)acetate (C₆H₈N₂O₂) , with the addition of an amino group increasing the nitrogen content and altering polarity.
Stereochemical Considerations
The (2R) enantiomer’s configuration influences its biological activity and crystallization behavior. Racemization risks during synthesis necessitate asymmetric methods, such as chiral auxiliaries or enzymatic resolution .
Synthetic Pathways and Optimization
Nucleophilic Amination of α-Halo Esters
A plausible route involves reacting methyl 2-bromo-2-(1H-imidazol-5-yl)acetate with ammonia or ammonium salts. This method, analogous to the synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl) acetamides , proceeds via an SN2 mechanism:
Reaction conditions (e.g., ethanol as solvent, 70–80°C heating) mirror those used for related imidazole derivatives . Yields depend on the steric hindrance and the leaving group’s reactivity.
Strecker Synthesis
An alternative approach employs the Strecker reaction, condensing 1H-imidazole-5-carbaldehyde with methyl glycinate in the presence of cyanide and ammonium chloride. Subsequent hydrolysis and esterification yield the target compound. This method offers enantiocontrol but requires rigorous purification .
Challenges in Stereoselectivity
Achieving >90% enantiomeric excess (ee) demands chiral catalysts like Jacobsen’s thiourea catalysts or immobilized lipases. For instance, Pseudomonas fluorescens lipase has been used to resolve racemic amino esters via transesterification .
Spectroscopic Analysis and Structural Elucidation
Fourier-Transform Infrared (FTIR) Spectroscopy
Key FTIR bands include:
¹H NMR (400 MHz, DMSO-d₆):
¹³C NMR:
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